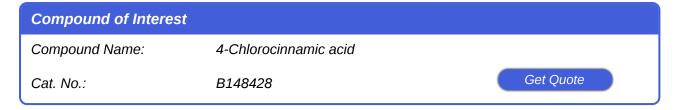


Physicochemical Properties of 4-Chlorocinnamic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Chlorocinnamic acid** (4-CCA). The information presented herein is intended to support research, development, and quality control activities involving this compound. Data is summarized in a clear tabular format, and detailed experimental protocols for key property determinations are provided. Additionally, a visualization of a key biological interaction is included to facilitate understanding of its mechanism of action.

Core Physicochemical Data

The fundamental physicochemical properties of **4-Chlorocinnamic acid** are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems.



Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ ClO ₂	[1][2]
Molecular Weight	182.60 g/mol	[1][2]
Appearance	White to off-white or light yellow crystalline powder	[1]
Melting Point	248-250 °C	[2]
Boiling Point	Decomposes before boiling	[3]
рКа	4.41	[4]
logP (calculated)	2.4	[5]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, DMSO, ethyl acetate, and methanol.	[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of **4-Chlorocinnamic acid** can be determined using a capillary melting point apparatus.[6][7][8][9]

Methodology:

- Sample Preparation: A small amount of finely powdered **4-Chlorocinnamic acid** is packed into a capillary tube to a height of 2-3 mm.[9]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.



- Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[9]
- Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The melting point is reported as this range.[7][9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of **4-Chlorocinnamic acid**, a carboxylic acid, can be determined by potentiometric titration.[10][11]

Methodology:

- Solution Preparation: A standard solution of 4-Chlorocinnamic acid is prepared in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.
- Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.
- Titration: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the sigmoid curve.[11]

logP Determination by Shake Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake flask method is a classical approach for its determination.[12][13]

Methodology:



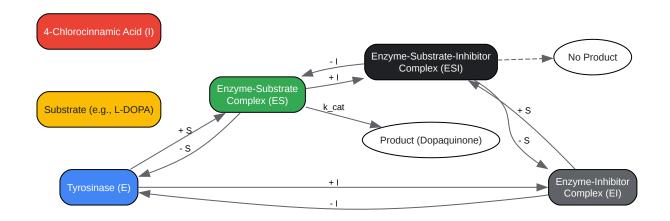
- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.
- Partitioning: A known amount of 4-Chlorocinnamic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of
 the solute between the two phases to reach equilibrium. The funnel is then allowed to stand
 undisturbed for the two phases to separate completely.
- Concentration Analysis: The concentration of 4-Chlorocinnamic acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Mechanism Visualization

4-Chlorocinnamic acid has been investigated for various biological activities, including its role as a tyrosinase inhibitor.[14][15] Tyrosinase is a key enzyme in melanin biosynthesis. Understanding the mechanism of inhibition is crucial for the development of agents for hyperpigmentation disorders. Cinnamic acid derivatives have been shown to act as non-competitive or mixed-type inhibitors of tyrosinase.[16][17]

The following diagram illustrates the concept of non-competitive inhibition of tyrosinase by an inhibitor like **4-Chlorocinnamic acid**.





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